ALDH1A1 Inhibition: Nanomolar Potency of 2-(1-Phenylpropoxy)ethanol
2-(1-Phenylpropoxy)ethanol demonstrates potent, low-nanomolar inhibition of human aldehyde dehydrogenase 1A1 (ALDH1A1), a target of high interest in oncology and metabolic disease. It exhibits a Ki of 7.20 nM and an IC50 of 924 nM in a cellular assay using SKOV3TR human ovarian cancer cells [1]. This level of potency positions it as a highly effective tool compound compared to other characterized ALDH1A1 inhibitors.
| Evidence Dimension | ALDH1A1 Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 7.20 nM; Cellular IC50 = 924 nM |
| Comparator Or Baseline | Baseline: Ki = 300 nM for the selective inhibitor CM37 (A37) . IC50 = 1.92E+3 nM (1.92 µM) for a structurally distinct ALDH1A1 inhibitor (BDBM50445534) [2]. |
| Quantified Difference | Ki is ~42-fold lower (more potent) than CM37. Cellular IC50 is ~2-fold lower than BDBM50445534. |
| Conditions | Ki: Inhibition of human ALDH1A1 using propionaldehyde and varied NAD+ concentrations. Cellular IC50: Inhibition in SKOV3TR cells measuring potentiation of paclitaxel cytotoxicity. [1] |
Why This Matters
This superior potency at the enzymatic level (Ki) and functional activity in a cancer-relevant cellular model (IC50) provides a clear scientific rationale for selecting 2-(1-phenylpropoxy)ethanol over less potent ALDH1A1 inhibitors in target validation and drug discovery campaigns.
- [1] BindingDB. (n.d.). BDBM50456222 (CHEMBL4206272). View Source
- [2] BindingDB. (n.d.). BDBM50445534 (CHEMBL3103021). View Source
